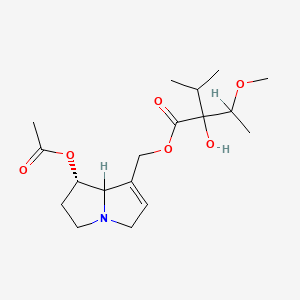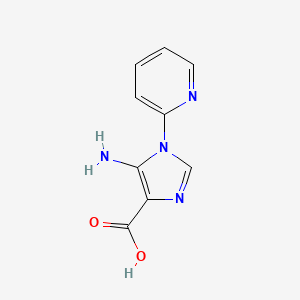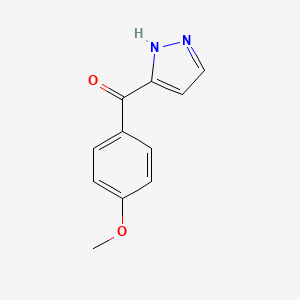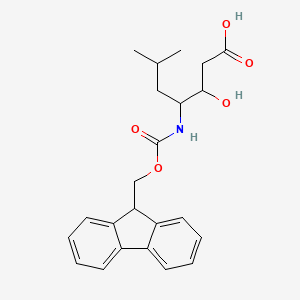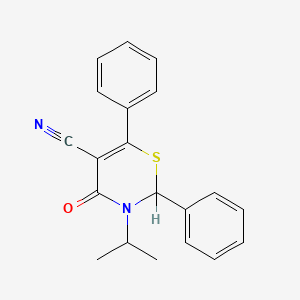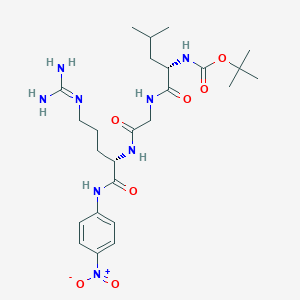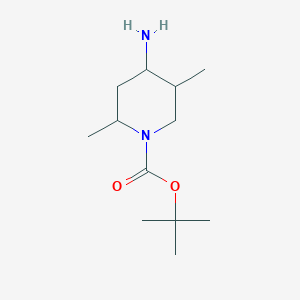
1-Chloro-3,5-difluoro-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3,5-difluoro-2-methylbenzene is an organic compound with the molecular formula C7H5ClF2 It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, two fluorine atoms, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-3,5-difluoro-2-methylbenzene can be synthesized through several methods. One common approach involves the halogenation of 2-methylbenzene (toluene) using chlorine and fluorine under controlled conditions. The reaction typically requires a catalyst such as iron(III) chloride (FeCl3) to facilitate the substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes:
Nitration: of toluene to form 2-methyl-3,5-dinitrobenzene.
Reduction: of the nitro groups to amines.
Halogenation: of the resulting compound to introduce chlorine and fluorine atoms.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-3,5-difluoro-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove halogen atoms under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products:
Substitution: Products include derivatives with different functional groups replacing the halogens.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include dehalogenated compounds or fully reduced hydrocarbons.
Aplicaciones Científicas De Investigación
1-Chloro-3,5-difluoro-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the design of drugs targeting specific pathways.
Industry: It is utilized in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 1-chloro-3,5-difluoro-2-methylbenzene depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, in biological systems, it may bind to enzymes or receptors, influencing their activity and leading to a desired therapeutic effect. The pathways involved can vary widely depending on the specific context of its use.
Comparación Con Compuestos Similares
- 1-Chloro-2,4-difluoro-5-methylbenzene
- 1-Chloro-3,5-difluorobenzene
- 1-Chloro-2,6-difluoro-4-methylbenzene
Uniqueness: 1-Chloro-3,5-difluoro-2-methylbenzene is unique due to the specific positioning of its substituents on the benzene ring. This arrangement can lead to distinct chemical reactivity and physical properties compared to its isomers and other similar compounds. The presence of both chlorine and fluorine atoms, along with a methyl group, provides a versatile platform for further chemical modifications and applications.
Propiedades
Fórmula molecular |
C7H5ClF2 |
|---|---|
Peso molecular |
162.56 g/mol |
Nombre IUPAC |
1-chloro-3,5-difluoro-2-methylbenzene |
InChI |
InChI=1S/C7H5ClF2/c1-4-6(8)2-5(9)3-7(4)10/h2-3H,1H3 |
Clave InChI |
PXRRPCVQAZMNMN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1Cl)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


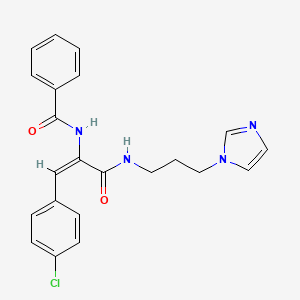

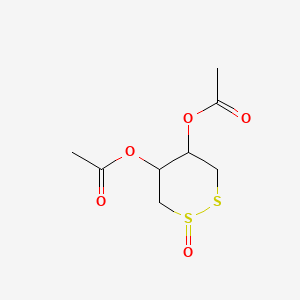
![4-(4'-Bromo-[1,1'-biphenyl]-3-yl)dibenzo[b,d]furan](/img/structure/B15197663.png)

